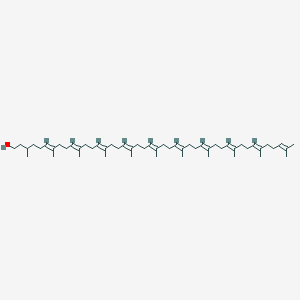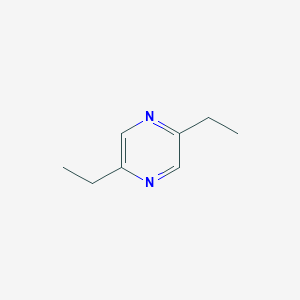
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 7,16-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 7,16-diphenyl-, commonly known as TATD, is a chemical compound that has been widely studied in the field of organic chemistry. TATD is a macrocyclic compound that contains four nitrogen atoms and two tertiary amine groups. It has been used in various applications, including as a catalyst, a ligand, and a stabilizer.
Mécanisme D'action
The mechanism of action of TATD is not well understood. However, it is believed that TATD acts as a Lewis acid, which is a type of chemical species that can accept a pair of electrons from a Lewis base. This property of TATD makes it an effective catalyst in various reactions.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of TATD. However, it has been reported that TATD has low toxicity and is not mutagenic or carcinogenic. Further studies are needed to determine the potential health effects of TATD.
Avantages Et Limitations Des Expériences En Laboratoire
TATD has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. TATD is also a versatile compound that can be used in various applications, such as catalysis and coordination chemistry. However, TATD has some limitations, such as its high cost and limited availability.
Orientations Futures
There are several future directions for the study of TATD. One area of research is the development of new synthesis methods for TATD that are more efficient and cost-effective. Another area of research is the study of TATD as a catalyst for new reactions. Additionally, further studies are needed to determine the potential health effects of TATD and its derivatives.
Conclusion
In conclusion, TATD is a macrocyclic compound that has been widely studied in the field of organic chemistry. It has been used as a catalyst, a ligand, and a stabilizer in various applications. The synthesis of TATD is a complex process, but it has several advantages for use in lab experiments. Further research is needed to determine the potential health effects of TATD and its derivatives, as well as to develop new synthesis methods and study its potential as a catalyst for new reactions.
Méthodes De Synthèse
The synthesis of TATD is a complex process that involves multiple steps. The most common method for synthesizing TATD is through the reaction of 1,2-diaminocyclohexane with diphenylacetylene in the presence of a copper catalyst. This reaction results in the formation of TATD and copper acetylide. Other methods of synthesizing TATD have also been reported, such as the reaction of 1,2-diaminocyclohexane with diphenylacetylene in the presence of palladium catalysts.
Applications De Recherche Scientifique
TATD has been extensively studied in the field of organic chemistry due to its unique properties. It has been used as a catalyst in various reactions, such as the hydrogenation of alkenes and the oxidation of alcohols. TATD has also been used as a ligand in coordination chemistry, where it forms complexes with metal ions. Additionally, TATD has been used as a stabilizer in the synthesis of nanoparticles.
Propriétés
Numéro CAS |
13073-16-0 |
|---|---|
Formule moléculaire |
C30H44N4 |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
7,16-diphenyl-1,5,10,14-tetrazatricyclo[14.2.2.27,10]docosane |
InChI |
InChI=1S/C30H44N4/c1-3-9-27(10-4-1)29-13-21-33(22-14-29)19-8-18-32-26-30(28-11-5-2-6-12-28)15-23-34(24-16-30)20-7-17-31-25-29/h1-6,9-12,31-32H,7-8,13-26H2 |
Clé InChI |
DVGMRRFEANONDS-UHFFFAOYSA-N |
SMILES |
C1CNCC2(CCN(CCCNCC3(CCN(C1)CC3)C4=CC=CC=C4)CC2)C5=CC=CC=C5 |
SMILES canonique |
C1CNCC2(CCN(CCCNCC3(CCN(C1)CC3)C4=CC=CC=C4)CC2)C5=CC=CC=C5 |
Autres numéros CAS |
13073-16-0 |
Synonymes |
7,16-Diphenyl-1,5,10,14-tetraazatricyclo[14.2.2.27,10]docosane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




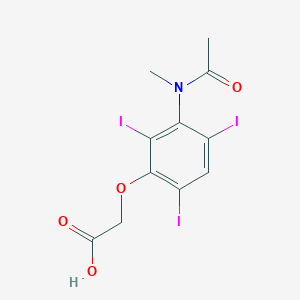



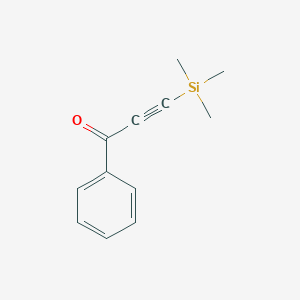
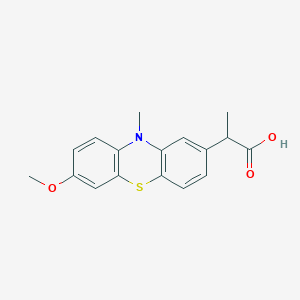



![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)

